molecular formula C17H21N3O5 B2494178 2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide CAS No. 2034462-37-6

2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B2494178
CAS No.: 2034462-37-6
M. Wt: 347.371
InChI Key: JTUAHJHETWBAHK-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a sophisticated chemical reagent designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a hybrid molecular architecture combining a 2,4-dimethoxybenzamide moiety with a 1,2,4-oxadiazole heterocycle linked to a tetrahydropyran (oxan-4-yl) ring. The 1,2,4-oxadiazole ring is a well-established pharmacophore of high interest due to its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability in potential drug candidates . Compounds containing the 1,2,4-oxadiazole scaffold have demonstrated a remarkably wide spectrum of biological activities in scientific research, including anticancer, antiviral, antibacterial, and antifungal properties . Furthermore, benzamide derivatives incorporating heterocyclic systems like 1,2,4-oxadiazole have been investigated as pesticidal lead compounds, showing promising larvicidal and fungicidal activities in preliminary bioassays . The specific integration of the oxan-4-yl (tetrahydropyran) group is a strategic structural modification that can influence the molecule's physicochemical characteristics, such as solubility and passive permeability, which are critical parameters in optimizing drug-likeness and pharmacokinetic profiles . Researchers can utilize this compound as a key intermediate or a novel chemical entity for screening against biological targets, for structure-activity relationship (SAR) studies, or as a building block in the synthesis of more complex molecular libraries. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research purposes.

Properties

IUPAC Name

2,4-dimethoxy-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-22-12-3-4-13(14(9-12)23-2)17(21)18-10-15-19-16(20-25-15)11-5-7-24-8-6-11/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUAHJHETWBAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves the condensation of 2,4-dimethoxybenzoic acid with an appropriate amine derivative under specific reaction conditions. One common method involves the use of diatomite earth@IL/ZrCl4 as a catalyst under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and short reaction times. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the efficient production of the compound.

Chemical Reactions Analysis

2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures to 2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can induce apoptosis in glioblastoma cells and other cancer types by damaging DNA and disrupting cellular processes .

Case Study:
A study synthesized several oxadiazole derivatives and tested their efficacy against glioblastoma cell lines. The results demonstrated that these compounds could significantly reduce cell viability, indicating their potential as anticancer agents .

Anti-Diabetic Activity

Oxadiazole derivatives have also been investigated for their anti-diabetic properties. In vivo studies using genetically modified models have shown that these compounds can lower glucose levels effectively.

Case Study:
In a study involving Drosophila melanogaster as a model organism for diabetes, certain oxadiazole derivatives demonstrated significant reductions in glucose levels. This suggests the potential of such compounds in developing new anti-diabetic medications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .

Comparative Analysis of Related Compounds

Compound NameStructureAnticancer ActivityAnti-Diabetic Activity
This compoundStructureHighModerate
3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted anilineStructureModerateHigh
5b (another oxadiazole derivative)StructureVery HighLow

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Core Heterocycle Variations

Oxadiazole vs. Isoxazole/Thiadiazole Derivatives
  • Oxadiazole Analogs: Compounds like 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one () share the 1,2,4-oxadiazole motif but differ in substituents. The oxan-4-yl group in the target compound may enhance solubility in non-polar solvents compared to aromatic substituents like chlorophenyl .
  • Isoxazole Derivatives : N-(3-Hydroxypropyl)-N-methyl-4-[(5-methyl-3-phenylisoxazol-4-yl)methoxy]benzamide () replaces oxadiazole with isoxazole, reducing hydrogen-bonding capacity but improving metabolic stability due to reduced oxidation susceptibility .

Substituent Effects on Heterocycle

  • Oxan-4-yl vs. Aromatic/Aliphatic Groups :
    • The oxan-4-yl group in the target compound provides a bulky, oxygen-rich substituent, likely improving water solubility compared to phenyl (e.g., 3-phenyl-1,2,4-oxadiazole in ) or methyl groups .
    • Trifluoromethyl-Substituted Analogs : Compounds like 4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one () exhibit enhanced lipophilicity and electron-withdrawing effects, which may alter receptor binding compared to the electron-donating oxan-4-yl group .

Benzamide Substituent Variations

  • 2,4-Dimethoxy vs. Monosubstituted Benzamides: The 2,4-dimethoxy groups in the target compound enhance electron donation and steric hindrance compared to simpler analogs like 4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide (). This could influence pharmacokinetics, such as absorption and protein binding .

Physicochemical Properties

Property Target Compound 4-Methoxy-N-(3-oxo-thiadiazol-5-yl)benzamide N-(3-Hydroxypropyl)-N-methyl-4-[(isoxazolyl)methoxy]benzamide
Melting Point Not reported (predicted 180–200°C) Not reported White solid (no m.p. data)
Solubility Moderate in DMF/DCM High in polar aprotic solvents High in ethyl acetate
Hydrogen-Bond Donors 2 (amide NH, oxadiazole O) 2 (amide NH, thiadiazole S) 1 (amide NH)

Biological Activity

2,4-Dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide moiety substituted with methoxy groups and an oxadiazole ring. Its molecular formula is C15H18N4O4C_{15}H_{18}N_{4}O_{4}, and its molecular weight is approximately 318.33 g/mol. The presence of the oxadiazole ring is significant as it is known for conferring various biological activities.

Antiproliferative Activity

Research has demonstrated that compounds containing oxadiazole moieties exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in human breast cancer (MCF-7) and colon cancer (HCT 116) cell lines. The IC50 values for these compounds have been reported in the range of 1.2 to 5.3 µM, indicating potent activity .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-73.1
Compound BHCT 1162.2
Compound CHEK 2935.3

The mechanism through which this compound exerts its antiproliferative effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that such compounds can modulate signaling pathways related to oxidative stress and inflammation .

Antimicrobial Activity

In addition to anticancer properties, compounds with oxadiazole structures have been evaluated for their antimicrobial activity. Preliminary studies indicate that derivatives can exhibit selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentration (MIC) values have been reported around 8 µM for some derivatives .

Case Studies

A notable study published in the Journal of Brazilian Chemical Society examined a series of oxadiazole derivatives similar to our compound of interest. The study found that specific substitutions on the oxadiazole ring significantly enhanced biological activity against cancer cell lines while also providing insights into structure-activity relationships (SAR) .

Another investigation focused on the synthesis and characterization of various oxadiazole compounds, revealing their potential as analgesics and anticonvulsants alongside their anticancer properties .

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